![molecular formula C21H18BrN B1511235 N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1644059-09-5](/img/structure/B1511235.png)
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
The compound “N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine” is a complex organic molecule. It likely contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a bromophenyl group and an amine group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as condensation of primary amines with carbonyl compounds . Other methods could involve Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorene backbone, bromophenyl group, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the bromophenyl group could potentially be replaced through a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Agent Development
This compound has shown promise in the development of novel antimicrobial agents. The bromophenyl moiety can be crucial in fighting Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium . The compound’s structure allows for the synthesis of derivatives that can be tested for antimicrobial action against various bacterial and fungal strains.
Anticancer Activity
“N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine” derivatives have been studied for their potential as antiproliferative agents. These compounds could be used in targeting cancerous cells, with studies indicating activity against human breast adenocarcinoma cancer cell lines (MCF7) . The molecular docking studies suggest that these compounds could serve as lead compounds for rational drug design.
Drug Design and Synthesis
The compound serves as a scaffold for the design and synthesis of a variety of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles . Its structure is conducive to modifications that can enhance its interaction with biological targets, making it a valuable asset in drug discovery and design.
Biological Evaluation
The synthesized derivatives of this compound undergo rigorous biological evaluation, including antioxidant activity assays and toxicity testing on freshwater organisms like Daphnia magna . These evaluations are critical for determining the safety and efficacy of the compound for potential therapeutic use.
Molecular Modelling
Molecular modelling studies are essential for understanding the interaction of “N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine” derivatives with biological receptors. These studies help in predicting the binding mode and efficacy of the compounds, guiding further modifications to enhance their biological activity .
Green Chemistry Applications
The compound’s derivatives can be synthesized using green chemistry principles, such as ultrasonic irradiation, which offers an eco-friendly and efficient pathway for the preparation of benzamide derivatives widely used in pharmaceuticals . This approach aligns with the industry’s move towards sustainable and environmentally responsible manufacturing processes.
Mechanism of Action
properties
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethylfluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)19-6-4-3-5-17(19)18-12-11-16(13-20(18)21)23-15-9-7-14(22)8-10-15/h3-13,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSSMRZIPHUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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